[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
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Description
- The compound is related to the family of naphthalene-derived phosphines, which have applications in organic synthesis and materials science due to their unique electronic and steric properties.
Synthesis Analysis
- A novel nucleophilic aromatic substitution reaction describes the replacement of the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene with Grignard reagents, alkoxides, and amides (Hattori, Sakamoto, Hayashizaka, & Miyano, 1994).
- Synthesis processes often involve photochemical reactions and subsequent transformations (Sasse, Collin, Roberts, & Sugowdz, 1971).
Molecular Structure Analysis
- Structural analysis of related naphthalene-phosphine compounds reveals varied bonding patterns and interactions, influencing molecular geometry and electronic properties (Kilian, Milton, Slawin, & Woollins, 2004).
Chemical Reactions and Properties
- These compounds are involved in a range of reactions including hydroboration and nucleophilic aromatic substitution, indicating their reactivity and potential as catalysts or intermediates in organic synthesis (McCarthy, Hooper, & Guiry, 2000).
Physical Properties Analysis
- Physical properties, such as melting points and phase behavior, are influenced by the specific structure and substituents on the naphthalene core. For instance, diphenylnaphthalenes with fluoro substituents exhibit high thermal stability and distinct mesomorphic (liquid crystal) phases (Chen & Hird, 2015).
Chemical Properties Analysis
- The chemical properties of these compounds, particularly their electronic characteristics and reactivity, are defined by the naphthalene core and the nature of the phosphine substituents. They exhibit diverse reactivity patterns, including participation in redox reactions and coordination with metal ions (Kilian, Slawin, & Woollins, 2003).
Scientific Research Applications
Synthesis and Compounding
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane has been studied in the context of synthesis and compound formation. For instance, Knight et al. (2010) explored the reaction of methoxy-naphthyl with chlorodiphenylphosphine, leading to novel compounds useful in the development of hemilabile ligands (Knight et al., 2010).
Ligand Synthesis
The compound is also relevant in the synthesis of ligands. McCarthy et al. (2000) reported the use of a related phosphine compound in the enantioselective hydroboration of olefins catalyzed by cationic rhodium complexes, demonstrating its potential in asymmetric synthesis (McCarthy et al., 2000).
Photochemical Studies
The photochemical properties of compounds related to [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane have been examined. For example, Eberson and Radner (1991) studied the photolysis of methoxynaphthalene with tetranitromethane, revealing insights into photochemical addition/elimination mechanisms (Eberson & Radner, 1991).
Organic Light Emitting Diodes (OLEDs)
The compound's derivatives have applications in the development of organic light-emitting diodes (OLEDs). García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, demonstrating their potential in OLEDs (García-López et al., 2014).
Photophysical Characterization
The photophysical characterization of derivatives of [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is another area of research. Zhang et al. (2015) studied phosphine oxide-based bipolar host materials for yellow phosphorescent organic light-emitting diodes, contributing to the understanding of these compounds in photophysical applications (Zhang et al., 2015).
properties
IUPAC Name |
[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWTWSSMURUMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
CAS RN |
145964-33-6 |
Source
|
Record name | (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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